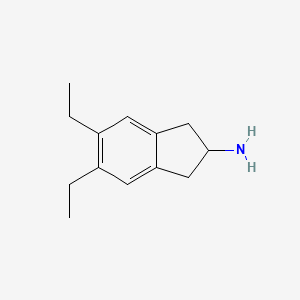

2-Amino-5,6-diethylindane

描述

Structure

3D Structure

属性

IUPAC Name |

5,6-diethyl-2,3-dihydro-1H-inden-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-3-9-5-11-7-13(14)8-12(11)6-10(9)4-2/h5-6,13H,3-4,7-8,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGVIJLMNQNSQHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C2CC(CC2=C1)N)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10436533 | |

| Record name | 2-amino-5,6-diethylindane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312753-70-1 | |

| Record name | 1H-Inden-2-amine, 5,6-diethyl-2,3-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0312753701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-amino-5,6-diethylindane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-INDEN-2-AMINE, 5,6-DIETHYL-2,3-DIHYDRO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35AK6D2XZJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Spectroscopic and Chromatographic Characterization in Aminoindane Research

Hyphenated Techniques for Structural Elucidation and Purity Assessment

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for analyzing complex mixtures and identifying unknown compounds. saspublishers.comnih.gov These integrated systems leverage the separation power of chromatography with the detailed structural information provided by spectroscopy. ajrconline.org

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like aminoindanes. researchgate.netnih.gov In this method, the sample is vaporized and separated based on its boiling point and affinity for a stationary phase within a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a chemical fingerprint.

For a compound such as 2-Amino-5,6-diethylindane, GC-MS analysis would provide both its retention time, a characteristic of its volatility and interaction with the column, and its mass spectrum, which confirms its molecular weight and reveals structural details through fragmentation patterns. The separation of positional isomers of aminoindanes can be challenging, sometimes requiring specific gas chromatographic stationary phases or chemical derivatization to improve resolution. researchgate.netresearchgate.net Derivatization, for instance by acylation, can reduce peak tailing and produce more structurally informative fragment ions, aiding in the differentiation of closely related analogues. nih.govproquest.com

| Parameter | Expected Observation | Rationale |

|---|---|---|

| Retention Index (RI) | Higher than 2-Aminoindane | The addition of two ethyl groups increases the molecular weight and likely the boiling point, leading to a longer retention time on standard non-polar columns. |

| Molecular Ion (M+) | m/z 189 | Corresponds to the molecular weight of C13H19N. The presence of an odd number of nitrogen atoms results in an odd nominal molecular mass. |

| Key Fragmentation Ions | m/z 174, 160 | Expected loss of a methyl group (-15 amu) from an ethyl substituent to give m/z 174, followed by loss of another methyl or direct loss of an ethyl group (-29 amu) to give m/z 160. |

| Base Peak | m/z 44 or m/z 160 | Alpha-cleavage adjacent to the amine is a common fragmentation pathway for amines, which would result in an iminium ion fragment [CH2=NH2]+ at m/z 30 or a related fragment. However, for aminoindanes, the most stable carbocation resulting from cleavage of the indane ring system (e.g., loss of an ethyl group) can also be the base peak. |

Liquid chromatography-mass spectrometry (LC-MS) is indispensable for the analysis of compounds that are non-volatile or thermally unstable, offering a complementary approach to GC-MS. thermofisher.com It is particularly useful for analyzing aminoindanes in complex biological matrices. nih.govnih.gov The separation occurs in the liquid phase, and various column chemistries can be employed to resolve analytes based on polarity, size, or charge. The eluent from the LC column is then introduced into the mass spectrometer, typically using soft ionization techniques like electrospray ionization (ESI), which minimizes fragmentation and preserves the molecular ion.

The application of high-resolution mass spectrometry (HRMS) in conjunction with LC allows for the determination of the accurate mass of the parent compound and its metabolites, enabling the calculation of elemental composition and confident identification. nih.govnih.gov For this compound, LC-MS would be the method of choice for analyzing biological samples, capable of separating the parent compound from potential hydroxylated or conjugated metabolites. nih.govnih.gov Tandem mass spectrometry (MS/MS) can be used to generate fragment ions from a selected parent ion, providing further structural confirmation. researchgate.net

High-performance liquid chromatography-nuclear magnetic resonance (HPLC-NMR) spectroscopy represents a powerful hyphenated technique for the unambiguous structural elucidation of compounds in complex mixtures. nih.gov This method physically couples an HPLC system with an NMR spectrometer. As compounds elute from the HPLC column, they pass through a specialized flow cell within the NMR magnet, allowing for the acquisition of NMR spectra in real-time. nih.gov

For a novel compound like this compound, HPLC-NMR could be used to obtain complete 1D and 2D NMR data on the isolated compound without the need for traditional offline purification. This is particularly valuable for confirming the identity of isomers, where MS data may be identical. nih.gov The technique allows for the direct correlation of a chromatographic peak with its detailed molecular structure, providing definitive evidence of connectivity and stereochemistry. springernature.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Aminoindane Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise molecular structure of organic compounds. researchgate.net It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. chemrxiv.org

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, is fundamental for structural characterization. proquest.com

¹H NMR provides information on the number of different types of protons, their chemical environment (chemical shift), the number of neighboring protons (splitting pattern), and the number of protons of each type (integration).

¹³C NMR reveals the number of different types of carbon atoms in a molecule and their electronic environment.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the aliphatic protons on the indane ring, and the protons of the two ethyl groups (characteristic triplet and quartet patterns). The ¹³C NMR spectrum would similarly show unique resonances for each carbon atom, confirming the presence of the diethyl-substituted aromatic ring and the indane core.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity.

COSY identifies protons that are coupled to each other (typically on adjacent carbons).

HSQC correlates protons directly with the carbon atoms to which they are attached.

These techniques would allow for the complete and unambiguous assignment of all proton and carbon signals for this compound, confirming the substitution pattern on the aromatic ring and the structure of the five-membered ring.

| Atom Type | Technique | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|---|

| Aromatic Protons (H-4, H-7) | ¹H NMR | ~6.9 - 7.2 | Singlet (s) | Two protons on the benzene (B151609) ring, appearing as singlets due to the substitution pattern. |

| Indane CH (H-2) | ¹H NMR | ~3.5 - 4.0 | Multiplet (m) | Proton at the position of the amino group, coupled to adjacent CH2 protons. |

| Indane CH2 (H-1, H-3) | ¹H NMR | ~2.7 - 3.3 | Multiplet (m) | Four protons on the five-membered ring, exhibiting complex splitting. |

| Ethyl CH2 | ¹H NMR | ~2.5 - 2.8 | Quartet (q) | Four protons of the two ethyl groups, coupled to the adjacent methyl groups. |

| Ethyl CH3 | ¹H NMR | ~1.1 - 1.3 | Triplet (t) | Six protons of the two ethyl groups, coupled to the adjacent methylene (B1212753) groups. |

| Quaternary Aromatic Carbons (C-5, C-6, C-3a, C-7a) | ¹³C NMR | ~135 - 145 | - | Carbons with no attached protons. |

| Aromatic CH (C-4, C-7) | ¹³C NMR | ~120 - 128 | - | Protonated aromatic carbons. |

| Indane CH (C-2) | ¹³C NMR | ~50 - 55 | - | Carbon bearing the amino group. |

| Indane CH2 (C-1, C-3) | ¹³C NMR | ~35 - 45 | - | Methylene carbons in the five-membered ring. |

| Ethyl CH2 | ¹³C NMR | ~25 - 30 | - | Methylene carbons of the ethyl groups. |

| Ethyl CH3 | ¹³C NMR | ~15 - 20 | - | Methyl carbons of the ethyl groups. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. researchgate.net

For this compound (molecular formula C13H19N), the molecular weight is 189.30 g/mol . In electron ionization (EI) mass spectrometry, the molecule would be expected to show a molecular ion peak (M⁺) at m/z 189. The fragmentation of aminoindanes typically involves characteristic losses and rearrangements. researchgate.net Common fragmentation pathways include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation for amines. youtube.com

Loss of alkyl groups: The diethyl substituents on the aromatic ring can undergo cleavage, leading to the loss of methyl (•CH₃, 15 Da) or ethyl (•C₂H₅, 29 Da) radicals.

Ring fragmentation: The indane structure itself can fragment, leading to characteristic ions such as indane and indene (B144670) ions (m/z 115-117) and the tropylium (B1234903) ion (m/z 91). researchgate.net

Analysis of these fragments helps to piece together the structure of the parent molecule. High-resolution mass spectrometry can provide highly accurate mass measurements, which helps to confirm the elemental composition of the molecular ion and its fragments. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present within a molecule. This method relies on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these natural vibrational modes. The resulting spectrum provides a unique "fingerprint" of the molecule, revealing the presence of key structural components.

In the analysis of this compound, IR spectroscopy is instrumental in confirming the successful synthesis and purity of the compound by identifying its characteristic functional groups. The primary amine (-NH₂), the aromatic ring of the indane core, and the aliphatic (sp³) carbon-hydrogen bonds of the ethyl groups and the saturated portion of the five-membered ring all exhibit distinct absorption bands.

The key diagnostic regions in the IR spectrum for this compound include:

3500-3300 cm⁻¹: This region is characteristic of N-H stretching vibrations. As a primary amine, this compound is expected to show two distinct bands: one for the asymmetric stretching mode and another for the symmetric stretching mode. openstax.orgpressbooks.pub

3100-3000 cm⁻¹: Aromatic C-H stretching vibrations typically appear in this range, indicating the presence of the benzene ring portion of the indane structure. libretexts.org

3000-2850 cm⁻¹: This region corresponds to the stretching vibrations of aliphatic C-H bonds, which are abundant in the two ethyl substituents and the saturated cyclopentane (B165970) ring. pressbooks.publibretexts.org

1620-1580 cm⁻¹: N-H bending vibrations (scissoring) of the primary amine group are expected in this area. libretexts.org

1600-1450 cm⁻¹: Aromatic C=C in-ring stretching vibrations typically produce two or three bands in this region, further confirming the presence of the aromatic system. libretexts.org

900-675 cm⁻¹: Out-of-plane ("oop") C-H bending vibrations for the substituted aromatic ring can provide information about the substitution pattern. libretexts.org

Table 1: Characteristic Infrared Absorption Frequencies for this compound

| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group |

| 3500 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine |

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 3000 - 2850 | C-H Stretch | Alkyl (Ethyl & Indane Ring) |

| 1620 - 1580 | N-H Bend (scissoring) | Primary Amine |

| 1600 - 1450 | C=C Stretch (in-ring) | Aromatic Ring |

| 900 - 675 | C-H Bend (out-of-plane) | Aromatic Ring |

Elemental Analysis in the Characterization of Aminoindane Compounds

Elemental analysis is a cornerstone technique in chemical characterization, providing quantitative data on the elemental composition of a compound. This method determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements present in a sample. For a newly synthesized compound like this compound, elemental analysis serves as a crucial verification of its empirical and molecular formula, thereby confirming its atomic constitution and purity.

The process involves combusting a small, precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are collected and quantified. From these measurements, the mass percentages of C, H, and N in the original sample are calculated.

For this compound, the molecular formula is C₁₃H₁₉N. nih.gov Based on this formula, the theoretical elemental composition can be calculated using the atomic masses of carbon, hydrogen, and nitrogen. The experimentally determined values for a pure sample are expected to align closely with these theoretical percentages, typically within a margin of ±0.4%. A significant deviation between the found and calculated values would suggest the presence of impurities, residual solvent, or an incorrect molecular structure. Therefore, this technique is indispensable in the final stages of chemical synthesis to validate the identity and integrity of the target molecule. researchgate.net

Table 2: Elemental Analysis Data for this compound

| Element | Molecular Formula | Theoretical (%) | Experimental (%) |

| Carbon (C) | C₁₃H₁₉N | 82.48% | Typically within ±0.4% of theoretical value |

| Hydrogen (H) | C₁₃H₁₉N | 10.12% | Typically within ±0.4% of theoretical value |

| Nitrogen (N) | C₁₃H₁₉N | 7.40% | Typically within ±0.4% of theoretical value |

Mechanistic Studies and Molecular Interactions of 2 Amino 5,6 Diethylindane

Elucidation of Reaction Mechanisms in Synthetic Pathways

The synthesis of 2-amino-5,6-diethylindane and related compounds relies on several fundamental organic reactions. A mechanistic understanding of these steps is essential for controlling reaction outcomes, yields, and stereoselectivity.

The introduction of a nitro group onto the indane ring system is a critical step, typically achieved through electrophilic aromatic substitution. The reaction of an indane derivative with a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, generates the highly electrophilic nitronium ion (NO₂⁺). unacademy.commasterorganicchemistry.com

The mechanism proceeds in three key stages:

Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion. libretexts.org

Electrophilic Attack: The π-electron system of the diethylindane aromatic ring acts as a nucleophile, attacking the nitronium ion. This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. youtube.com The presence of the electron-donating diethyl and alkyl bridge groups on the benzene (B151609) ring activates it towards electrophilic attack and directs the substitution to specific positions. libretexts.orgmasterorganicchemistry.com

Deprotonation: A weak base, such as the HSO₄⁻ ion or a water molecule, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitro-substituted diethylindane. masterorganicchemistry.comyoutube.com

The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring.

The conversion of the nitro group to the primary amine in this compound is commonly accomplished via catalytic hydrogenation. youtube.com This process involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). wikipedia.orgyoutube.com

The mechanism is generally understood to occur on the surface of the metal catalyst:

Adsorption: Both the nitro-substituted indane and molecular hydrogen are adsorbed onto the catalyst surface. The H-H bond in H₂ is weakened or broken upon adsorption. wikipedia.org

Hydrogen Transfer: Hydrogen atoms are sequentially transferred from the catalyst surface to the nitro group. This is a stepwise reduction process, likely proceeding through nitroso and hydroxylamine (B1172632) intermediates before the final amine is formed.

Desorption: Once the reduction is complete, the resulting this compound molecule detaches from the catalyst surface. wikipedia.org

This method is highly efficient and typically results in the syn-addition of hydrogen atoms, although this is more relevant for the reduction of alkenes than nitro groups. youtube.comyoutube.com

In some synthetic routes, protecting groups are used for the amine functionality. The benzyl (B1604629) group is a common choice, and its removal, or debenzylation, is a key step. This can be achieved through several methods, including:

Hydrogenolysis: Similar to catalytic hydrogenation, this method uses H₂ and a palladium catalyst to cleave the C-N bond of the benzyl group. organic-chemistry.org

Oxidative Cleavage: Reagents can be used to oxidatively remove the benzyl group, often proceeding through a benzyl radical intermediate. acs.org

Chiral Resolution

Since 2-aminoindane and its derivatives possess a chiral center, separating the enantiomers is often necessary. A common method is diastereomeric salt formation. researchgate.net This involves reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., (S)-mandelic acid or di-p-toluoyl-L-tartaric acid), to form a pair of diastereomeric salts. researchgate.netiucr.org These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. iucr.orggoogle.com After separation, the desired enantiomer of the amine can be liberated by treating the salt with a base.

| Resolution Method | Resolving Agent Example | Separation Principle |

| Diastereomeric Salt Formation | (S)-Mandelic Acid | Fractional Crystallization |

| Diastereomeric Amide Formation | (R)-Mandeloyl Chloride | Recrystallization |

This table summarizes common methods for the chiral resolution of aminoindane derivatives.

The synthesis of indanedione structures, which can be precursors or related compounds, often involves nucleophilic addition and condensation reactions.

Nucleophilic Addition: A straightforward synthesis of the indane-1,3-dione core involves the nucleophilic addition of an alkyl acetate (B1210297) enolate to a dialkyl phthalate (B1215562) under basic conditions. nih.gov The mechanism involves the attack of the nucleophilic carbanion on one of the electrophilic carbonyl carbons of the phthalate. libretexts.org

Knoevenagel Condensation: This reaction involves the condensation of an active methylene (B1212753) compound, like 1,3-indanedione, with an aldehyde or ketone. wikipedia.org The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine). nih.govencyclopedia.pub The mechanism involves:

Deprotonation: The amine catalyst removes a proton from the active methylene group of the indanedione, forming a resonance-stabilized enolate. youtube.com

Nucleophilic Attack: The enolate anion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. youtube.com

Dehydration: The resulting intermediate undergoes dehydration (loss of a water molecule) to form a stable α,β-unsaturated product. wikipedia.orgijpsr.com

This reaction is a powerful tool for forming carbon-carbon double bonds and synthesizing various indanedione derivatives. nih.govresearchgate.net

In the context of related heterocyclic structures, such as quinolinones that might be synthesized from aminoindane precursors, amide bond hydrolysis is a relevant mechanistic process. Amides can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid and an amine. libretexts.orglibretexts.org

Acid-Catalyzed Hydrolysis: The mechanism begins with the protonation of the amide's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. byjus.comkhanacademy.org A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following proton transfers, the amine is eliminated as a leaving group. youtube.com The reaction is driven to completion because the resulting amine is protonated under the acidic conditions, preventing the reverse reaction. libretexts.orgyoutube.com

Base-Catalyzed Hydrolysis: This process involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. libretexts.org The carbonyl group reforms with the expulsion of an amide anion (a poor leaving group), which then deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction. libretexts.orgbyjus.com

Theoretical and Computational Chemistry Approaches

Computational chemistry provides valuable insights into the molecular properties and interactions of 2-aminoindane derivatives that are difficult to study experimentally. mdpi.com Techniques like molecular docking can be used to predict and analyze the binding of these molecules to biological targets, such as receptors and enzymes. nih.gov

By simulating the interactions between the ligand (e.g., an enantiomer of an aminoindane derivative) and a receptor, researchers can:

Evaluate Binding Affinities: Calculate the binding free energy to predict how strongly the molecule will interact with its target. mdpi.com

Elucidate Binding Modes: Determine the preferred orientation and conformation of the molecule within the binding site.

Identify Key Interactions: Pinpoint specific intermolecular forces, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding. nih.gov

These computational studies are instrumental in understanding the structure-activity relationships of 2-aminoindane derivatives and can guide the design of new compounds with desired pharmacological properties. mdpi.com For example, studies on various 2-aminoindan (B1194107) analogs have used computational methods to explore their interactions with monoamine transporters and α₂-adrenergic receptors, providing a molecular basis for their observed pharmacological effects. nih.gov

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. These methods are instrumental in drug discovery and medicinal chemistry for predicting the interaction of a small molecule ligand with a protein target. Given that aminoindane derivatives are known to interact with monoamine transporters such as the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET), it is plausible that this compound also targets these proteins. nih.govnih.gov

Docking simulations of compounds structurally related to this compound into the binding sites of monoamine transporters have revealed key molecular interactions. nih.gov These studies indicate that the amino group of these ligands typically forms a crucial hydrogen bond with specific aspartate residues within the transporter's binding pocket. researchgate.net Furthermore, the aromatic ring of the indane structure is expected to engage in hydrophobic and van der Waals interactions with surrounding nonpolar amino acid residues. nih.gov The diethyl substituents at the 5 and 6 positions of the indane ring in this compound are likely to influence its binding affinity and selectivity for the different monoamine transporters by introducing additional steric bulk and modifying the hydrophobic interactions within the binding pocket.

The binding affinities of various aminoindane derivatives for monoamine transporters have been determined experimentally and provide a basis for predicting the potential activity of this compound. A representative set of binding affinities for related compounds is presented in the interactive table below.

This table presents a selection of binding affinities (Ki) of various aminoindane derivatives for the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. Lower Ki values indicate higher binding affinity. The data is illustrative of the range of activities within this chemical class.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT calculations can provide valuable information about the electronic properties of a molecule, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). These properties are fundamental to understanding a molecule's reactivity and its potential for intermolecular interactions.

For this compound, DFT calculations would likely reveal that the HOMO is localized on the electron-rich aromatic ring and the amino group, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO would be distributed over the entire molecule, with significant contributions from the aromatic ring. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. researchgate.net

The molecular electrostatic potential (MEP) map generated from DFT calculations would visualize the charge distribution within the molecule. For this compound, the MEP would show a region of negative potential (electron-rich) around the amino group, making it a likely site for hydrogen bonding interactions with biological targets. The aromatic ring would exhibit a mixed potential, while the alkyl substituents would be regions of relatively neutral potential.

To illustrate the type of data obtained from DFT studies, the following interactive table presents calculated electronic properties for the related compound, amphetamine.

This table displays representative electronic properties calculated for amphetamine using Density Functional Theory. These values provide insights into the molecule's reactivity and potential for intermolecular interactions. Similar calculations for this compound would be expected to yield comparable data, with some variations due to the presence of the fused ring system and diethyl substituents.

Future Perspectives in 2 Amino 5,6 Diethylindane Research

Development of Novel Synthetic Methodologies

Future research will likely focus on the development of more efficient, cost-effective, and environmentally benign methods for the synthesis of 2-Amino-5,6-diethylindane and its derivatives. Key areas of advancement are expected in catalytic asymmetric synthesis and biocatalysis, aiming to produce enantiomerically pure compounds with high yields.

Catalytic Asymmetric Synthesis: The stereochemistry of aminoindane derivatives is crucial for their pharmacological activity. Therefore, the development of novel chiral catalysts for the asymmetric synthesis of these compounds is a significant area of interest. Recent advancements in catalytic asymmetric synthesis, such as the use of chiral aldehyde catalysis and confined imidodiphosphorimidate (IDPi) catalysts, offer promising strategies for the enantioselective synthesis of amino acids and their derivatives. frontiersin.orgnih.gov These methods could be adapted for the synthesis of chiral this compound, providing access to specific stereoisomers for pharmacological evaluation.

Biocatalysis: The use of enzymes in chemical synthesis, or biocatalysis, offers a green and highly selective alternative to traditional chemical methods. anveshanaindia.com Enzymes can operate under mild reaction conditions and exhibit high enantio- and regioselectivity, reducing the need for protecting groups and minimizing waste. nih.govmdpi.com The application of biocatalysis in the synthesis of amine-containing pharmaceuticals is a rapidly growing field. mdpi.com Future research could explore the use of engineered enzymes to produce this compound and its derivatives, leading to more sustainable and efficient manufacturing processes. anveshanaindia.com

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Catalytic Asymmetric Synthesis | High enantioselectivity, access to specific stereoisomers. frontiersin.orgnih.govnih.govfrontiersin.org | Development of novel chiral catalysts, optimization of reaction conditions. |

| Biocatalysis | Environmentally friendly, high selectivity, mild reaction conditions. anveshanaindia.comnih.govmdpi.commdpi.comdntb.gov.ua | Enzyme screening and engineering, process optimization for industrial scale-up. |

Advanced Spectroscopic and Imaging Techniques for Real-time Analysis

The in-depth characterization of this compound and its derivatives, as well as the real-time monitoring of their behavior in biological systems, will be greatly enhanced by the application of advanced analytical techniques. Process Analytical Technology (PAT) and mass spectrometry imaging (MSI) are two such areas with significant potential.

Process Analytical Technology (PAT): PAT is a system for designing, analyzing, and controlling manufacturing processes based on timely measurements of critical quality and performance attributes of raw and in-process materials. wikipedia.orgmt.comresearchgate.net The implementation of PAT in the synthesis of this compound would enable real-time monitoring of reaction parameters, ensuring consistent product quality and optimizing process efficiency. dissolutiontech.combiopharminternational.com Spectroscopic techniques such as near-infrared (NIR) and Raman spectroscopy are key PAT tools that can provide continuous, non-invasive analysis of chemical reactions.

Mass Spectrometry Imaging (MSI): MSI is a powerful technique that allows for the visualization of the spatial distribution of molecules within biological tissues. nih.govutmb.edugalaxyproject.orgpnnl.govresearchgate.net This technology can be employed to study the distribution of this compound and its metabolites in preclinical models, providing valuable insights into their pharmacokinetic and pharmacodynamic properties. utmb.edu By mapping the localization of these compounds in specific tissues and organs, researchers can better understand their mechanism of action and potential off-target effects.

| Analytical Technique | Application in this compound Research | Potential Insights |

| Process Analytical Technology (PAT) | Real-time monitoring of synthesis reactions. wikipedia.orgmt.comresearchgate.netdissolutiontech.combiopharminternational.com | Improved process understanding, enhanced product quality and consistency. |

| Mass Spectrometry Imaging (MSI) | Visualization of drug and metabolite distribution in tissues. nih.govutmb.edugalaxyproject.orgpnnl.govresearchgate.net | Understanding of pharmacokinetics, target engagement, and potential toxicity. |

Expansion of Pharmacological Applications and Target Identification

While this compound is primarily known as a precursor to Indacaterol (B1671819) for the treatment of chronic obstructive pulmonary disease, the broader class of aminoindanes exhibits a wide range of pharmacological activities, particularly within the central nervous system (CNS). nih.gov Future research is expected to explore the potential of this compound derivatives for new therapeutic applications and to identify novel biological targets.

CNS Disorders: Aminoindane derivatives have been investigated for their potential in treating a variety of CNS disorders, including Parkinson's disease, depression, and anxiety. google.comnih.gov Some aminoindanes act as monoamine transporter inhibitors, modulating the levels of neurotransmitters such as dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) in the brain. nih.gov The structural features of this compound could be systematically modified to develop new compounds with specific activities at these transporters or other CNS targets.

Neurodegenerative Diseases: There is growing interest in the therapeutic potential of aminoindane derivatives for neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govmdpi.commdpi.com Some aminoindanes have shown neuroprotective effects in preclinical models. nih.gov Further investigation into the mechanisms underlying these effects could lead to the development of novel disease-modifying therapies. The exploration of novel protein targets within neurodegenerative pathways is a key area for future research. nih.govnih.govmdpi.comsciencenews.dkresearchgate.net

| Therapeutic Area | Potential Mechanism of Action | Research Focus |

| CNS Disorders | Modulation of monoamine transporters. nih.gov | Synthesis and screening of derivatives for activity at dopamine, serotonin, and norepinephrine transporters. news-medical.net |

| Neurodegenerative Diseases | Neuroprotection, modulation of disease-related protein targets. nih.govmdpi.commdpi.com | Identification of novel protein targets, evaluation of derivatives in preclinical models of Alzheimer's and Parkinson's disease. nih.gov |

Structure-Based Drug Design and Optimization of Aminoindane Derivatives

The rational design and optimization of novel aminoindane derivatives with improved potency, selectivity, and pharmacokinetic properties will be a major focus of future research. This will involve the use of computational tools such as molecular docking and quantitative structure-activity relationship (QSAR) studies, coupled with medicinal chemistry efforts for lead optimization.

Molecular Docking and QSAR: Molecular docking is a computational technique that predicts the preferred orientation of a small molecule when bound to a larger molecule, such as a protein. orientjchem.orgnih.govmdpi.comnih.gov This approach can be used to understand the binding of 2-aminoindane derivatives to their biological targets and to guide the design of new compounds with enhanced affinity. orientjchem.org Quantitative structure-activity relationship (QSAR) studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.govmdpi.commdpi.comnih.gov QSAR models can be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.

Lead Optimization for CNS Penetration: For CNS-active drugs, the ability to cross the blood-brain barrier (BBB) is a critical property. nih.govnih.gov Lead optimization efforts for aminoindane derivatives targeting CNS disorders will focus on modifying their physicochemical properties to enhance BBB penetration while maintaining their desired pharmacological activity. researchgate.net This involves a careful balance of factors such as lipophilicity, molecular weight, and polar surface area. nih.govnih.gov

| Drug Design Strategy | Application | Desired Outcome |

| Molecular Docking | Predicting binding modes of derivatives to target proteins. orientjchem.orgnih.govmdpi.comnih.gov | Design of more potent and selective compounds. |

| QSAR | Predicting the biological activity of virtual compounds. researchgate.netnih.govmdpi.commdpi.comnih.gov | Prioritization of synthetic targets. |

| Lead Optimization | Modifying physicochemical properties of lead compounds. news-medical.netnih.govnih.govresearchgate.net | Improved pharmacokinetic properties, including CNS penetration. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。